molecular formula C15H25NO3 B095333 1-(3,4,5-trimethoxyphenyl)hexan-2-amine CAS No. 15886-81-4

1-(3,4,5-trimethoxyphenyl)hexan-2-amine

Cat. No.: B095333
CAS No.: 15886-81-4
M. Wt: 267.36 g/mol
InChI Key: MSVLOLMKUPHDNN-UHFFFAOYSA-N
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Description

1-(3,4,5-trimethoxyphenyl)hexan-2-amine: is a chemical compound belonging to the phenethylamine class It is structurally characterized by a phenethylamine backbone with three methoxy groups attached to the benzene ring at positions 3, 4, and 5, and a butyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxyphenyl)hexan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form 3,4,5-trimethoxy-beta-nitrostyrene.

    Reduction: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield 3,4,5-trimethoxyphenethylamine.

    Alkylation: Finally, the phenethylamine is alkylated with butyl bromide in the presence of a base, such as potassium carbonate, to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(3,4,5-trimethoxyphenyl)hexan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced phenethylamine derivatives.

    Substitution: Substituted phenethylamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the field of psychopharmacology.

Industry:

  • Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxyphenyl)hexan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to exert its effects by modulating the activity of serotonin receptors, particularly the 5-HT2A receptor. This interaction can lead to alterations in neurotransmitter release and signal transduction pathways, resulting in various physiological and psychological effects.

Comparison with Similar Compounds

    3,4,5-Trimethoxyphenethylamine: Lacks the butyl group, leading to different pharmacological properties.

    Mescaline: A naturally occurring psychedelic compound with similar structural features but different functional groups.

    alpha-Methyl-3,4,5-trimethoxyphenethylamine: Contains a methyl group instead of a butyl group, resulting in distinct effects.

Uniqueness: 1-(3,4,5-trimethoxyphenyl)hexan-2-amine is unique due to the presence of the butyl group, which can influence its lipophilicity, receptor binding affinity, and overall pharmacological profile

Properties

CAS No.

15886-81-4

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)hexan-2-amine

InChI

InChI=1S/C15H25NO3/c1-5-6-7-12(16)8-11-9-13(17-2)15(19-4)14(10-11)18-3/h9-10,12H,5-8,16H2,1-4H3

InChI Key

MSVLOLMKUPHDNN-UHFFFAOYSA-N

SMILES

CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N

Canonical SMILES

CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N

Synonyms

α-Butyl-3,4,5-trimethoxyphenethylamine

Origin of Product

United States

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